molecular formula C25H31FN2O2S B2583704 2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate CAS No. 70931-51-0

2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate

Cat. No. B2583704
CAS RN: 70931-51-0
M. Wt: 442.59
InChI Key: QNZLMJZKYPDINT-UHFFFAOYSA-N
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Description

“2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]ethyl acetate” is a chemical compound with diverse applications in scientific research, offering potential for drug development and therapeutic studies. It is used in the vulcanization system of fluoroelastomers and in the manufacture of fine chemicals and rubber products .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzothiepin core with various substituents, including a fluoro group, a propan-2-yl group, and a piperazin-1-yl group .

Scientific Research Applications

Crystal Structure Analysis

Research has been conducted on the crystal structure of compounds related to 2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate, providing insights into their molecular conformation and intermolecular interactions. For example, the study of crystal structures of related piperazine derivatives reveals how molecular conformations and interactions can vary, which is crucial for understanding the physicochemical properties and potential bioactivity of new compounds (Faizi, Ahmad, & Golenya, 2016); (Mahesha et al., 2019).

Antimicrobial Activity

Several studies have synthesized new compounds related to this chemical structure, evaluating their antimicrobial properties. These studies contribute to the development of new therapeutic agents against various bacterial and fungal pathogens. For instance, new benzothiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing promising results against a range of pathogens (Patel & Agravat, 2007).

Synthesis of New Compounds

The research also includes the synthesis of novel compounds based on the structural framework of 2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate. These synthetic efforts aim at exploring the chemical space for new pharmacologically active compounds, potentially leading to the development of new drugs with improved efficacy and safety profiles. The synthesis of new pyridine derivatives showcases the versatility of related structures in yielding compounds with significant antimicrobial activity, demonstrating the therapeutic potential of such molecules (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN2O2S/c1-17(2)19-5-7-24-22(14-19)23(15-20-4-6-21(26)16-25(20)31-24)28-10-8-27(9-11-28)12-13-30-18(3)29/h4-7,14,16-17,23H,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZLMJZKYPDINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCOC(=O)C)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate

Synthesis routes and methods

Procedure details

A solution of 1.0 g of 3-fluoro-10-[4-(2-hydroxyethyl)piperazino]-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin base (Example 3) in 5 ml chloroform was treated with 0.5 g acetic anhydride and the mixture allowed to stand overnight at room temperature. It was then diluted with 20 ml of chloroform, washed with water and with ice-cold sodium hydroxide solution, dried with potassium carbonate, and the chloroform evaporated under reduced pressure. The remaining oil (1.1 g, 100%) was dissolved in 3.5 ml of acetone and the solution neutralized under heating with 0.6 g maleic acid. On cooling, 1.3 g (77%) of dimaleate crystallized which was then recrystallized from acetone and melted at 153°-155.5° C.; it was identical with the product obtained by a different way according to Example 14.
Name
3-fluoro-10-[4-(2-hydroxyethyl)piperazino]-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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